molecular formula C6H11N3 B13086780 N,N,1-Trimethyl-1H-pyrazol-5-amine

N,N,1-Trimethyl-1H-pyrazol-5-amine

Cat. No.: B13086780
M. Wt: 125.17 g/mol
InChI Key: CFBDYBKDLJMLPW-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N,N,1-Trimethyl-1H-pyrazol-5-amine is a pyrazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic applications, including anticancer and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

    Chemical Structure and Properties

    This compound has the molecular formula C6H11N3C_6H_{11}N_3 and a molecular weight of 125.17 g/mol. It features a pyrazole ring with three methyl groups attached to nitrogen atoms at positions N1 and N3. The compound's CAS number is 103068-68-4, which is essential for identification in chemical databases.

    Table 1: Structural Comparison of Related Compounds

    Compound NameMolecular FormulaUnique Features
    1-Methyl-1H-pyrazol-5-amineC4H7N3Contains only one methyl group at N1 position
    3-Methyl-1-phenyl-1H-pyrazol-5-amineC10H11N3Features a phenyl group enhancing lipophilicity
    4-Amino-3-methylpyrazoleC4H6N4Exhibits different biological activities due to amino substitution
    1,3-DiphenylpyrazoleC11H10N2Known for enhanced stability and reactivity

    Biological Activities

    Research indicates that this compound exhibits notable biological activities:

    Anticancer Properties

    Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have indicated that compounds similar to this compound can significantly reduce cancer cell viability in various types of cancer cell lines, including colon cancer (CaCO-2) and non-small cell lung cancer (NCI-H23) .

    Anti-inflammatory Effects

    The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This action suggests its potential use in treating inflammatory diseases .

    Docking Studies : Computational docking studies have been utilized to understand how this compound interacts with various biological targets. Notably, it shows binding affinity at the colchicine site on tubulin, which may elucidate its mechanism as an anticancer agent .

    Study 1: Antiproliferative Activity

    A recent study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results showed that this compound exhibited an IC50 value indicating significant cytotoxicity against multiple cancer types .

    Study 2: In Vivo Anti-inflammatory Effects

    In vivo experiments demonstrated that derivatives of this compound could reduce inflammation markers in animal models subjected to LPS-induced inflammation. These findings support its therapeutic potential in treating inflammatory diseases .

    Synthesis Methods

    This compound can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds or through cyclization reactions involving substituted pyrazoles. These synthetic routes are crucial for producing derivatives with enhanced biological activity .

    Properties

    Molecular Formula

    C6H11N3

    Molecular Weight

    125.17 g/mol

    IUPAC Name

    N,N,2-trimethylpyrazol-3-amine

    InChI

    InChI=1S/C6H11N3/c1-8(2)6-4-5-7-9(6)3/h4-5H,1-3H3

    InChI Key

    CFBDYBKDLJMLPW-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=CC=N1)N(C)C

    Origin of Product

    United States

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